molecular formula C12H13NO2 B073217 1H-Indole-3-propanoic acid, 2-methyl- CAS No. 1136-87-4

1H-Indole-3-propanoic acid, 2-methyl-

Cat. No. B073217
CAS RN: 1136-87-4
M. Wt: 203.24 g/mol
InChI Key: MVCHNOBEGHXCDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-Indole-3-propanoic acid, 2-methyl-, and its derivatives involves multiple steps, including amine-induced rearrangements and the use of specific reagents to achieve the desired molecular structure. Sanchez and Parcell (1990) detailed a process involving the reaction of 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanone with primary amines, yielding rearranged amides through a proposed pseudo-Favorskii mechanism (Sanchez & Parcell, 1990). This methodology provides a pathway to produce β-substituted tryptamines or hydrolyzed products to obtain substituted indole-3-acetic acids.

Molecular Structure Analysis

The molecular structure of derivatives of 1H-Indole-3-propanoic acid, 2-methyl-, has been elucidated through crystallography and spectroscopic methods. For instance, Li et al. (2009) reported the crystal structure of a related compound, highlighting the planarity of the indole ring and the stabilization of the crystal structure by hydrogen bonds (Li, Liang, & Tai, 2009).

Chemical Reactions and Properties

The chemical reactions of 1H-Indole-3-propanoic acid, 2-methyl-, include amide formation, rearrangement, and cyclization reactions. The compound's reactivity has been explored in the context of synthesizing complex molecules with potential biological activity. For example, the reaction with propargyl alcohols under specific conditions leads to products with distinct structural features, demonstrating the compound's versatility in organic synthesis (Selvaraj, Debnath, & Kumara Swamy, 2019).

Safety And Hazards

Specific safety and hazard information for “1H-Indole-3-propanoic acid, 2-methyl-” was not found in the available resources .

properties

IUPAC Name

3-(2-methyl-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-9(6-7-12(14)15)10-4-2-3-5-11(10)13-8/h2-5,13H,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCHNOBEGHXCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150482
Record name 1H-Indole-3-propanoic acid, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-3-propanoic acid, 2-methyl-

CAS RN

1136-87-4
Record name 1H-Indole-3-propanoic acid, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC119449
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119449
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indole-3-propanoic acid, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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